Scientific Field: Organic & Biomolecular Chemistry
Application Summary: An efficient and selective approach for the synthesis of polyfunctionalised 3-fluoropyrroles has been developed starting from commercial aldehydes.
Methods of Application: The methodology is concise, efficient and allows for the modular and systematic assembly of polysubstituted 3-fluoropyrroles.
Results or Outcomes: This synthesis provides an alternative and highly convergent strategy for the generation of these chemically and biologically important units.
Scientific Field: Pharmaceutical Sciences
Methods of Application: Various natural compounds contain indole as parent nucleus for example tryptophan.
Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities.
Scientific Field: Organic Chemistry
Application Summary: Trifluoromethylpyridines are important in the field of organic chemistry due to their unique properties.
Methods of Application: The synthesis of trifluoromethylpyridines typically involves the reaction of a pyridine derivative with a trifluoromethylating reagent.
Results or Outcomes: The resulting trifluoromethylpyridines can be used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.
The compound (3-Fluoro-2-methoxyphenyl)methylamine is an organic molecule characterized by its unique structure, which includes a methoxy group and a fluorine atom attached to a phenyl ring. Its molecular formula is , and it features a methylamine functional group. This compound is notable for its potential applications in medicinal chemistry and as a building block for various pharmaceuticals.
These reactions are critical for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacokinetic properties.
Compounds similar to (3-Fluoro-2-methoxyphenyl)methylamine have been studied for their biological activities, particularly in the context of drug development. The presence of fluorine often enhances lipophilicity and metabolic stability, making these compounds attractive candidates for pharmaceuticals. Research indicates that derivatives with similar structures may exhibit significant activity against various biological targets, including neurotransmitter systems and enzymes involved in metabolic pathways.
The synthesis of (3-Fluoro-2-methoxyphenyl)methylamine can be achieved through several methods:
These steps can be optimized for industrial production, utilizing continuous flow reactors to enhance yield and control reaction conditions.
(3-Fluoro-2-methoxyphenyl)methylamine holds potential applications in:
Interaction studies involving (3-Fluoro-2-methoxyphenyl)methylamine focus on its behavior in biological systems. These studies often assess:
Understanding these interactions is crucial for predicting pharmacological outcomes and safety profiles.
Several compounds share structural similarities with (3-Fluoro-2-methoxyphenyl)methylamine. Here are some notable examples along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (4-Fluoro-2-methoxyphenyl)methanamine | C9H12FNO | Different substitution pattern on the phenyl ring. |
| (2-Fluoro-6-methoxyphenyl)methanamine | C8H10FNO | Variation in the position of fluorine and methoxy groups. |
| (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine | C10H13FNO | Contains an ethyl group instead of a methyl group. |
| (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride | C10H14ClFNO2 | Hydrochloride salt form, affecting solubility and stability. |
These compounds highlight the diversity within this chemical class and underscore the importance of specific substituent positioning in determining biological activity and properties.
The physicochemical properties of (3-Fluoro-2-methoxyphenyl)methylamine are fundamental to understanding its behavior in various chemical and biological systems. The thermodynamic properties of this fluorinated aromatic amine compound are characterized by several key parameters that influence its stability, solubility, and reactivity profile.
Molecular Properties and Basic Thermodynamic Parameters
The compound (3-Fluoro-2-methoxyphenyl)methylamine has a molecular formula of C₉H₁₂FNO and a molecular weight of 169.20 g/mol [1]. The presence of both fluorine and methoxy substituents on the aromatic ring creates a unique electronic environment that significantly influences its thermodynamic properties.
Based on comparative analysis with structurally similar compounds, the melting point of (3-Fluoro-2-methoxyphenyl)methylamine is estimated to be in the range of -5°C to 15°C. This relatively low melting point is consistent with other fluorinated benzylamines, such as 3-fluoro-2-methylaniline, which has a melting point of 7°C [2], and 4-fluorobenzylamine, which exists as a liquid at room temperature [3].
The boiling point of fluorinated aromatic amines is typically elevated compared to their non-fluorinated counterparts due to the electronegative fluorine atom's influence on intermolecular interactions. For (3-Fluoro-2-methoxyphenyl)methylamine, the estimated boiling point is approximately 210-220°C based on structural similarity to related compounds. This estimate is supported by the boiling point of 3-fluoro-5-methoxybenzylamine at 214.3°C [4] and 4-methoxybenzylamine at 236-237°C [5].
Solubility Parameters and Hansen Solubility Theory
The solubility behavior of (3-Fluoro-2-methoxyphenyl)methylamine can be understood through Hansen solubility parameters, which decompose the total solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) interactions [6] [7].
For fluorinated aromatic amines, the Hansen solubility parameters are significantly influenced by the presence of fluorine atoms. The dispersion component (δD) typically ranges from 17-20 MPa½ for fluorinated aromatic compounds [8], while the polar component (δP) is elevated due to the electron-withdrawing effect of fluorine, ranging from 8-12 MPa½. The hydrogen bonding component (δH) is typically 6-9 MPa½ for primary and secondary amines [9].
Based on group contribution methods and comparison with structurally similar compounds, the estimated Hansen solubility parameters for (3-Fluoro-2-methoxyphenyl)methylamine are:
Density and Refractive Index
The density of (3-Fluoro-2-methoxyphenyl)methylamine is estimated to be approximately 1.12-1.15 g/mL at 25°C, which is consistent with other fluorinated aromatic amines. For comparison, 4-fluorobenzylamine has a density of 1.095 g/mL [3], while 3-fluoro-5-methoxybenzylamine has a predicted density of 1.127 g/cm³ [4].
The refractive index is estimated to be in the range of 1.52-1.54, similar to other fluorinated aromatic compounds. This parameter is important for understanding the compound's optical properties and interactions with solvents.
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 169.20 g/mol | Calculated |
| Melting Point | -5°C to 15°C | Estimated from analogs |
| Boiling Point | 210-220°C | Estimated from analogs |
| Density (25°C) | 1.12-1.15 g/mL | Estimated |
| Refractive Index | 1.52-1.54 | Estimated |
| Hansen δD | 18.5 MPa½ | Group contribution |
| Hansen δP | 9.8 MPa½ | Group contribution |
| Hansen δH | 7.2 MPa½ | Group contribution |
The fluorine substitution at the 3-position of the aromatic ring increases the overall polarity of the molecule while maintaining reasonable solubility in organic solvents. The methoxy group at the 2-position provides additional polar character and potential for hydrogen bonding interactions [10].
The stability of (3-Fluoro-2-methoxyphenyl)methylamine under different environmental conditions is crucial for its handling, storage, and application in various chemical processes. The compound's stability profile is influenced by the presence of fluorine and methoxy substituents, which can affect its reactivity toward different degradation pathways.
pH-Dependent Stability
Fluorinated aromatic amines generally exhibit variable stability across different pH ranges. The stability of (3-Fluoro-2-methoxyphenyl)methylamine is expected to be optimal under neutral to mildly acidic conditions (pH 4-7). Under strongly acidic conditions (pH < 2), the amine group becomes protonated, forming a more stable ammonium salt, which can improve overall stability .
At alkaline pH values (pH > 8), fluorinated aromatic amines may undergo degradation through several mechanisms. The electron-withdrawing effect of fluorine can activate the aromatic ring toward nucleophilic substitution reactions, particularly in the presence of hydroxide ions. Studies on similar fluorinated compounds have shown that pH-dependent stability is a significant concern, with some compounds showing 60-90% decomposition at pH 7.4 and elevated temperatures [12].
The methoxy group at the 2-position can undergo demethylation under strongly acidic conditions, leading to the formation of a phenolic hydroxyl group. This transformation can significantly alter the compound's chemical properties and stability profile.
Temperature Stability
The thermal stability of (3-Fluoro-2-methoxyphenyl)methylamine is influenced by several structural factors. Fluorinated aromatic compounds typically exhibit high thermal stability due to the strong carbon-fluorine bond (bond dissociation energy ≈ 485 kJ/mol) [13]. However, the presence of the methylamine side chain introduces potential thermal degradation pathways.
Based on thermal analysis of structurally similar compounds, the compound is expected to remain stable up to approximately 150-180°C. Beyond this temperature range, several degradation pathways may occur:
Defluorination: At elevated temperatures (>200°C), the C-F bond may undergo cleavage, particularly in the presence of nucleophiles or under reducing conditions [12].
Amine Decomposition: The methylamine side chain may undergo thermal decomposition through dealkylation reactions, leading to the formation of primary amine or complete loss of the nitrogen-containing group [14].
Aromatic Ring Degradation: At very high temperatures (>300°C), the aromatic ring structure may undergo fragmentation or rearrangement reactions.
The thermal stability can be enhanced by storing the compound under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidative degradation [15].
Light Stability and Photodegradation
The photostability of (3-Fluoro-2-methoxyphenyl)methylamine is a critical parameter for its long-term storage and handling. Fluorinated aromatic compounds can exhibit varying degrees of photosensitivity depending on their electronic structure and substituent patterns.
The compound is expected to be moderately photostable under normal laboratory lighting conditions. However, exposure to ultraviolet (UV) radiation may initiate photodegradation reactions:
Photodefluorination: UV radiation can provide sufficient energy to cleave the C-F bond, leading to the formation of radical intermediates and subsequent degradation products [12].
Methoxy Group Photolysis: The methoxy substituent can undergo photolytic cleavage, particularly at wavelengths below 300 nm, leading to the formation of phenolic compounds and methyl radicals.
Amine Oxidation: The methylamine side chain is susceptible to photooxidation, which can lead to the formation of N-oxides or complete oxidative degradation of the nitrogen-containing group.
To minimize photodegradation, the compound should be stored in amber-colored glassware or under light-protected conditions. The addition of antioxidants or UV stabilizers may further enhance photostability [15].
Stability Under Oxidative Conditions
The oxidative stability of (3-Fluoro-2-methoxyphenyl)methylamine is influenced by the electron-withdrawing effect of the fluorine substituent and the electron-donating nature of the methoxy group. The compound is expected to be moderately stable under ambient oxidative conditions but may undergo degradation in the presence of strong oxidizing agents.
The primary oxidation pathway involves the methylamine side chain, which can be oxidized to form corresponding imines, aldehydes, or carboxylic acids. The methoxy group may also undergo oxidation to form corresponding aldehydes or carboxylic acids under harsh oxidative conditions.
Hydrolytic Stability
The hydrolytic stability of (3-Fluoro-2-methoxyphenyl)methylamine is generally good under neutral aqueous conditions. However, the compound may undergo hydrolysis under extreme pH conditions or at elevated temperatures in aqueous media.
The C-F bond is generally resistant to hydrolysis under normal conditions, but prolonged exposure to strongly basic aqueous solutions at elevated temperatures may lead to fluoride elimination and formation of corresponding phenolic compounds [12].
| Condition | Stability | Notes |
|---|---|---|
| pH 2-7 | Excellent | Optimal stability range |
| pH 7-9 | Good | Moderate stability |
| pH >9 | Poor | Risk of nucleophilic substitution |
| Temperature <150°C | Excellent | Thermally stable |
| Temperature 150-200°C | Good | Gradual degradation |
| Temperature >200°C | Poor | Significant decomposition |
| UV Light | Moderate | Requires light protection |
| Oxidative | Moderate | Sensitive to strong oxidants |
| Hydrolytic | Good | Stable under normal conditions |
The reactivity profile of (3-Fluoro-2-methoxyphenyl)methylamine is characterized by the interplay between electron-withdrawing fluorine and electron-donating methoxy substituents on the aromatic ring, combined with the nucleophilic methylamine side chain. This unique electronic environment creates distinct reactivity patterns that are essential for understanding the compound's behavior in various chemical transformations.
Electronic Effects and Reactivity Patterns
The fluorine substituent at the 3-position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This effect activates the aromatic ring toward nucleophilic substitution reactions while simultaneously deactivating it toward electrophilic substitution [16]. The methoxy group at the 2-position provides electron-donating character through resonance, creating a complex electronic distribution that influences the compound's reactivity profile.
The methylamine side chain serves as a strong nucleophilic center, capable of participating in various substitution, addition, and condensation reactions. The nitrogen atom's lone pair electrons make it particularly reactive toward electrophilic species, including alkyl halides, acyl chlorides, and aldehydes .
Nucleophilic Substitution Reactions
The fluorine substituent in (3-Fluoro-2-methoxyphenyl)methylamine can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles. The electron-withdrawing effect of fluorine activates the aromatic ring toward nucleophilic attack, while the methoxy group's electron-donating effect provides some stabilization to the intermediate complex.
Common nucleophiles that can replace the fluorine include:
The reaction conditions typically require elevated temperatures (80-150°C) and polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the substitution process .
Electrophilic Reactions at the Amine Center
The methylamine side chain exhibits strong nucleophilic character, making it highly reactive toward electrophilic species. Key electrophilic reactions include:
Alkylation Reactions: The amine can undergo alkylation with alkyl halides to form secondary or tertiary amines. The reaction typically proceeds through an SN2 mechanism under basic conditions .
Acylation Reactions: Treatment with acyl chlorides or anhydrides produces amide derivatives. These reactions are typically carried out in the presence of a base such as triethylamine to neutralize the generated acid .
Condensation Reactions: The amine can condense with aldehydes or ketones to form imines (Schiff bases) or undergo reductive amination to produce substituted amines .
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamide derivatives, which are important in medicinal chemistry applications.
Aromatic Substitution Reactions
The aromatic ring in (3-Fluoro-2-methoxyphenyl)methylamine can undergo electrophilic aromatic substitution, although the presence of fluorine generally deactivates the ring toward these reactions. The methoxy group at the 2-position provides some activation through its electron-donating resonance effect.
Possible electrophilic substitution reactions include:
The regioselectivity of these reactions is influenced by the combined directing effects of both the fluorine and methoxy substituents [19].
Functional Group Transformations
Several functional group transformations are possible with (3-Fluoro-2-methoxyphenyl)methylamine:
Methoxy Group Modifications:
Amine Functional Group Transformations:
Fluorine Substitution:
Reactivity Under Different Conditions
The reactivity of (3-Fluoro-2-methoxyphenyl)methylamine varies significantly depending on reaction conditions:
Acidic Conditions: The amine becomes protonated, reducing its nucleophilicity but increasing the compound's stability toward base-catalyzed reactions. The methoxy group may undergo demethylation under strongly acidic conditions .
Basic Conditions: The amine remains neutral and highly nucleophilic, facilitating alkylation and acylation reactions. The fluorine substituent becomes more susceptible to nucleophilic substitution under these conditions.
Thermal Conditions: Elevated temperatures can promote various rearrangement reactions, defluorination, and decomposition pathways. The thermal stability generally decreases above 150°C [12].
Photochemical Conditions: UV irradiation can initiate radical reactions, leading to defluorination, methoxy group cleavage, and amine oxidation reactions [12].
| Functional Group | Nucleophilic Character | Electrophilic Character | Typical Reactions |
|---|---|---|---|
| Methylamine | Strong nucleophile | N/A | Alkylation, acylation, condensation |
| Fluorine | Poor nucleophile | Electrophilic (toward Nu⁻) | Nucleophilic substitution |
| Methoxy | Weak nucleophile | N/A | Demethylation, oxidation |
| Aromatic ring | Electrophilic center | Deactivated | Limited electrophilic substitution |